(5E)-3-benzyl-5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-Benzyl-5-({3-Methoxy-4-[2-(Naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique thiazolidinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-Benzyl-5-({3-Methoxy-4-[2-(Naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolidinone derivative with a benzylidene compound under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(5E)-3-Benzyl-5-({3-Methoxy-4-[2-(Naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Alkylated or acylated thiazolidinones.
Scientific Research Applications
(5E)-3-Benzyl-5-({3-Methoxy-4-[2-(Naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-Benzyl-5-({3-Methoxy-4-[2-(Naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, leading to reduced inflammation and inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: Shares structural similarities but differs in its functional groups and biological activities.
N,N-Dimethylbenzamide: Another related compound with distinct chemical properties and applications.
4-Methoxybenzamide: Similar in structure but with different reactivity and uses.
Uniqueness
(5E)-3-Benzyl-5-({3-Methoxy-4-[2-(Naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its thiazolidinone core and the presence of both benzyl and naphthyl groups, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C30H25NO3S3 |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
(5E)-3-benzyl-5-[[3-methoxy-4-(2-naphthalen-1-ylsulfanylethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H25NO3S3/c1-33-26-18-22(19-28-29(32)31(30(35)37-28)20-21-8-3-2-4-9-21)14-15-25(26)34-16-17-36-27-13-7-11-23-10-5-6-12-24(23)27/h2-15,18-19H,16-17,20H2,1H3/b28-19+ |
InChI Key |
DKGPADMPRRILOY-TURZUDJPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)OCCSC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)OCCSC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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